molecular formula C10H13NO3 B104591 Benzyl N-(2-hydroxyethyl)carbamate CAS No. 77987-49-6

Benzyl N-(2-hydroxyethyl)carbamate

Cat. No.: B104591
CAS No.: 77987-49-6
M. Wt: 195.21 g/mol
InChI Key: SAGINAGERRNGGV-UHFFFAOYSA-N
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Description

Benzyl N-(2-hydroxyethyl)carbamate is a carbamate derivative featuring a benzyl group linked to a carbamate moiety with a hydroxyethyl substituent. This compound is synthesized via a substitution reaction between N-(Benzyloxycarbonyloxy) succinimide and 3-Amino-1-propanol, as demonstrated in first-principles studies that highlight its reaction selectivity influenced by three-body structural stability . It serves as a critical precursor for biomolecules, particularly in the synthesis of protective antibodies and bioceramic materials . Its structure combines hydrophilicity (hydroxyethyl group) and hydrophobicity (benzyl group), making it versatile in organic and polymer chemistry.

Preparation Methods

Benzyl N-(2-hydroxyethyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloroformate with 2-aminoethanol . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzyl N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 195.22 g/mol
  • Structure : The compound features a benzyl group attached to a carbamate functional group, linked to a 2-hydroxyethyl moiety.

Synthesis of Primary Amines

Benzyl N-(2-hydroxyethyl)carbamate serves as a protected form of ammonia in the synthesis of primary amines. This application is crucial in organic synthesis, where the selective formation of amines is often required.

The compound acts as an intermediate in the synthesis of various biologically active compounds. Notably, derivatives of this compound have been explored for their potential antibacterial properties against Gram-positive bacteria, indicating its relevance in medicinal chemistry.

Medicinal Chemistry

This compound has been investigated for its role in synthesizing alkynylaryladenines, which act as A2A adenosine receptor agonists. These agonists are significant in modulating metabolic processes, particularly hepatic glucose production, making this compound relevant for diabetes research .

Industrial Applications

In industry, it is utilized in developing advanced materials such as UV-absorbing monomers. Its chemical stability and reactivity make it suitable for creating polymers and coatings with enhanced performance characteristics.

Case Study 1: Antibacterial Activity

Researchers investigated the antibacterial efficacy of derivatives derived from this compound against various strains of Gram-positive bacteria. The study demonstrated significant inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: A2A Adenosine Receptor Agonists

In a study focused on metabolic regulation, alkynylaryladenines synthesized from this compound were shown to effectively modulate hepatic glucose production. This finding highlights the compound's relevance in metabolic disease research .

Mechanism of Action

The mechanism of action of Benzyl N-(2-hydroxyethyl)carbamate involves its interaction with molecular targets during the synthesis of primary amines. The benzyl group acts as a protecting group, which can be removed under specific conditions to yield the desired amine product. This process often involves the use of Lewis acids to cleave the benzyl group.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of Benzyl N-(2-hydroxyethyl)carbamate, comparing their molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical Properties Applications/Reactivity
This compound C₁₀H₁₃NO₃ 195.22 -OH (hydroxyethyl) Not explicitly reported; inferred hydrophilic Biomolecule precursor, polymer synthesis
Benzyl (2-bromoethyl)carbamate C₁₀H₁₂BrNO₂ 258.12 -Br (bromoethyl) Solid; ChemSpider ID 245345 Alkylating agent, intermediate in organic synthesis
Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate C₁₄H₂₁NO₅ 283.32 Extended ethoxy chain (-OCH₂CH₂OCH₂CH₂OH) Liquid (hydrophilic); MDL: MFCD07357495 Drug delivery systems, solubility enhancer
Benzyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate C₁₃H₁₇NO₃ 235.28 Allyl (-CH₂CH=CH₂) and hydroxyethyl Liquid (MFCD11100936) Crosslinking agent in polymer chemistry
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate C₁₆H₁₇NO₃ 271.31 4-Hydroxyphenethyl (-CH₂CH₂C₆H₄OH) Solid; m.p. not reported Pharmaceutical intermediates (e.g., tyrosine derivatives)
Benzyl N-(2-aminoethyl)carbamate hydrochloride C₁₀H₁₄N₂O₂·HCl 230.69 -NH₂ (aminoethyl) + HCl salt Solid; CAS 18807-71-1 Peptide synthesis, protecting group for amines

Structural and Functional Differences

  • Hydrophilicity : The hydroxyethyl group in this compound enhances water solubility compared to bromoethyl (lipophilic) or allyl (hydrophobic) analogs .
  • Reactivity :
    • The bromoethyl derivative () is reactive in nucleophilic substitutions, making it suitable for alkylation reactions.
    • The allyl group in enables radical-mediated polymerization or thiol-ene click chemistry.
    • The hydroxyphenethyl group () introduces aromaticity and hydrogen-bonding capacity, useful in drug design.

Polymer Chemistry

  • Ethoxy chain-extended derivatives () improve solubility in hydrophilic matrices, aiding in controlled-release formulations .
  • Allyl-functionalized carbamates () enable the synthesis of crosslinked hydrogels for tissue engineering .

Biological Activity

Benzyl N-(2-hydroxyethyl)carbamate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15N1O3C_{11}H_{15}N_{1}O_{3} and a molecular weight of 195.22 g/mol. The structure features a benzyl group attached to a carbamate functional group, which is linked to a 2-hydroxyethyl moiety. This configuration allows for diverse reactivity and potential applications in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, such as cathepsin S, which is involved in various pathological processes including cancer and inflammation.
  • Receptor Modulation : It acts as an agonist for A2A adenosine receptors, which play critical roles in modulating hepatic glucose production and have implications for metabolic disorders .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although further research is needed to fully elucidate this aspect.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

  • Medicinal Chemistry Studies : Research demonstrated that this compound serves as an intermediate in synthesizing alkynylaryladenines, which are potent A2A receptor agonists. These derivatives have been linked to improved metabolic outcomes in preclinical models.
  • Biochemical Applications : In biochemical assays, this compound was utilized to synthesize functionalized N-arylaminoethyl amides that exhibited effective inhibition of cathepsin S. This inhibition is significant due to cathepsin S's role in tumor progression and inflammation.
  • Catalytic Applications : The compound has also been explored in catalysis, specifically in Au(I)-catalyzed intramolecular hydroamination reactions, leading to the formation of piperidine derivatives. These reactions highlight its versatility as a chemical building block.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits cathepsin S; potential implications in cancer therapy
Receptor AgonismActs as an A2A adenosine receptor agonist; affects glucose metabolism
AntimicrobialPreliminary evidence suggests antimicrobial properties
CatalysisUsed in Au(I)-catalyzed reactions to form piperidine derivatives

Toxicological Profile

While this compound shows promising biological activities, it is essential to consider its safety profile. Reports indicate that the compound may act as an irritant; thus, appropriate handling and safety measures should be observed during laboratory work .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzyl N-(2-hydroxyethyl)carbamate, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate formation between benzyl chloroformate and ethanolamine derivatives. A key step involves controlling stoichiometry and pH to minimize side reactions (e.g., over-alkylation). Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity . For oxidation-sensitive intermediates, ruthenium tetraoxide-mediated oxidation (in situ generation using RuCl₃/NaIO₄/CeCl₃·7H₂O) is effective for introducing hydroxyl groups .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL provides bond parameters (e.g., C–O bond lengths: ~1.366–1.396 Å; O–H···N hydrogen bonds: ~2.8–3.06 Å) . ORTEP-III visualizes thermal ellipsoids and validates geometric constraints.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Despite limited hazard data (GHS classification: "No known hazards" ), standard precautions include:

  • PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles, thermal parameters) be resolved during refinement?

  • Methodological Answer : Discrepancies arise from disordered solvent molecules or twinning. Strategies include:

  • Twinning Analysis : Use PLATON to detect twinning laws and refine using TWIN/BASF commands in SHELXL .
  • Hydrogen Bonding : Validate O–H···N interactions (e.g., 2.8–3.06 Å) against geometric restraints .
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms and constrain H atoms using riding models .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The carbamate’s electrophilicity is influenced by:

  • Steric Effects : Bulky benzyl groups reduce accessibility to the carbamate carbonyl.
  • Electronic Effects : Electron-withdrawing substituents on the benzyl ring enhance carbonyl activation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways. Kinetic studies (e.g., NMR monitoring at 298 K) quantify rate constants .

Q. How can computational methods complement experimental data for predicting spectroscopic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict IR vibrational modes (e.g., C=O stretch: ~1700–1750 cm⁻¹) .
  • NMR Prediction : Use GIAO (Gauge-Independent Atomic Orbital) methods for ¹H/¹³C chemical shifts. Discrepancies >0.5 ppm indicate conformational flexibility .

Q. Key Research Challenges

  • Crystallographic Disorder : Address via occupational disorder modeling in SHELXL .
  • Reaction Optimization : Screen catalysts (e.g., DMAP) to enhance carbamate yields .
  • Toxicity Profiling : Conduct in vitro assays (e.g., Ames test) to assess mutagenicity, given limited safety data .

Properties

IUPAC Name

benzyl N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGINAGERRNGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299690
Record name Benzyl N-(2-hydroxyethyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77987-49-6
Record name 77987-49-6
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Record name Benzyl N-(2-hydroxyethyl)carbamate
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Record name benzyl N-(2-hydroxyethyl)carbamate
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Synthesis routes and methods I

Procedure details

To ethanolamine (9.0 ml, 149 mmol) in methylene chloride (100 ml) at 0° C. was added benzyl chlorformate (10.0 ml, 70 mmol). The mixture was stirred at 0° C. for 30 min, then at room temperature for 1 h, poured into ethyl acetate, washed with 2M HCl, saturated NaHCO3 solution, and brine, then dried over Na2SO4 and evaporated to provide 12.91 g (94%) of the desired compound as a white solid. 1H NMR (CDCl3, TMS) 7.47 (m,5H), 5.11 s,2H), 3.73 (m,2H), 3.38 (m,2H).
Quantity
9 mL
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10 mL
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100 mL
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Yield
94%

Synthesis routes and methods II

Procedure details

To 0° C. cold of CH2Cl2 solution (300 mL) of 2-aminoethanol (10.8 g, 0.177 mole) and TEA (26.8 g; 0.265 mole) was added slowly a CH2Cl2 solution (50 mL) of benzyl chloroformate (33.2 g, 0.194 mole). After complete addition, the resulting solution was gradually warmed to room temperature and stirring was continued at room temperature overnight. The reaction was worked up and purified by flash column chromatography on silica gel, affording 22.8 g in 66% yield of title compound. 1H NMR (CDCl3): δ 7.34-7.40 (m, 5H), 5.20-5.32 (m, 1H), 5.14 (s, 2H), 3.74 (q, 2H), 3.37 (q, 2H), 2.38 (bs, 1H).
Quantity
10.8 g
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reactant
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[Compound]
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TEA
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26.8 g
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reactant
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33.2 g
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reactant
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50 mL
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solvent
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Quantity
300 mL
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solvent
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Yield
66%

Synthesis routes and methods III

Procedure details

Benzylchloroformate (44.95 kg, 263.5 mol, 1.0 eq.) was added over a 2 hour period at room temperature to a solution of ethanolamine (16.1 kg, 263.5 mol, 1.0 eq.) in water (34 gal, 128.7 L). After stirring for 30 minutes, this was added to a cold (5-10° C.) solution of NaHCO3 (33.2 kg, 395.25 mol, 1.5 eq) in H2O (330 L) over a 30 min period and then allowed to stir at room temperature overnight. Ethyl acetate (22 gal, 83.3 L) was added, the layers separated, and the aqueous layer extracted again with ethyl acetate (22 gal., 83.3 L). The combined organic extracts were concentrated under vacuum to a volume of 10 gal (37.9 L), and the remainder displaced with isopropyl ether. The resulting slurry was stirred and cooled to 10° C. for 2 hours, then filtered. The solids were washed with isopropyl ether and vacuum dried to give the title compound (39.1 kg, 71.1%). mp 61-63° C. NMR (300 MHz, d6-DMSO): δ=7.50-7.37 (m, 5H), 7.37-7.16 (m, 1H), 5.05 (s, 2H), 4.70-4.63 (m, 1H), 3.46-3.37 (m, 2H), 3.13-3.03 (m, 2H).
Quantity
44.95 kg
Type
reactant
Reaction Step One
Quantity
16.1 kg
Type
reactant
Reaction Step One
Name
Quantity
128.7 L
Type
solvent
Reaction Step One
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33.2 kg
Type
reactant
Reaction Step Two
Name
Quantity
330 L
Type
solvent
Reaction Step Two
Quantity
83.3 L
Type
reactant
Reaction Step Three
Yield
71.1%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Benzyl N-(2-hydroxyethyl)carbamate
Benzyl N-(2-hydroxyethyl)carbamate
Benzyl N-(2-hydroxyethyl)carbamate
Benzyl N-(2-hydroxyethyl)carbamate
Benzyl N-(2-hydroxyethyl)carbamate
Benzyl N-(2-hydroxyethyl)carbamate

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